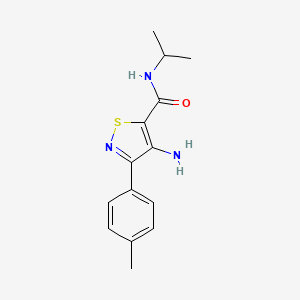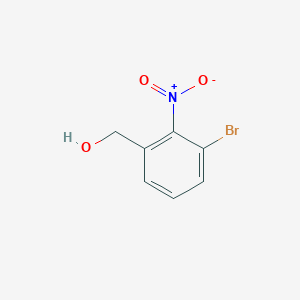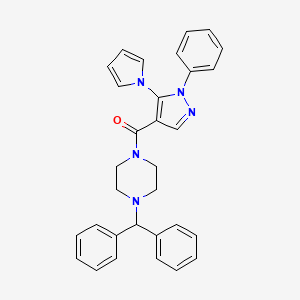
Methyl 3-(4-formyl-2-nitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-formyl-2-nitrophenoxy)benzoate” is a chemical compound with the CAS Number: 439095-08-6 . It has a molecular weight of 301.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H11NO6/c1-21-15(18)11-3-2-4-12(8-11)22-14-6-5-10(9-17)7-13(14)16(19)20/h2-9H,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 112 - 113 degrees Celsius .Aplicaciones Científicas De Investigación
Nitration and Hydroxylation of Aromatic Compounds
Research has explored the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions, leading to the formation of various nitrophenols and phenol derivatives. Such chemical reactions are fundamental in synthesizing complex molecules like Methyl 3-(4-formyl-2-nitrophenoxy)benzoate. The study provides insights into the reaction mechanisms and environmental implications of nitration processes in natural waters, potentially influencing the synthesis of related compounds (Vione et al., 2004).
Biodegradation of Nitrophenol Derivatives
Investigations into the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by specific microorganisms shed light on the environmental breakdown of nitrophenol derivatives, which are structurally similar to this compound. Understanding the microbial pathways for degrading such compounds can inform bioremediation strategies for related pollutants (Bhushan et al., 2000).
Photopolymerization and Material Science
Research into nitroxide-mediated photopolymerization using alkoxyamine compounds with chromophore groups suggests applications in creating advanced materials. The findings can inform the development of polymers and coatings using this compound as an intermediate or functional group within polymer chains, enhancing material properties like stability and reactivity (Guillaneuf et al., 2010).
Advanced Synthesis Techniques
The synthesis of compounds like Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate showcases advanced techniques in creating complex molecules, which could be adapted for synthesizing this compound. Such methodologies are crucial in pharmaceuticals, agrochemicals, and material science, demonstrating the versatility of nitrophenol derivatives in chemical synthesis (Hong-xiang, 2012).
Environmental Chemistry and Degradation Pathways
Studies on the photocatalytic degradation of pesticides like methyl parathion highlight the transformation pathways of nitrophenol derivatives in aquatic environments. These insights can guide the environmental risk assessment and management of chemicals structurally related to this compound, ensuring safer use and disposal practices (Moctezuma et al., 2007).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 3-(4-formyl-2-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)11-3-2-4-12(8-11)22-14-6-5-10(9-17)7-13(14)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPDPYIKLBLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)
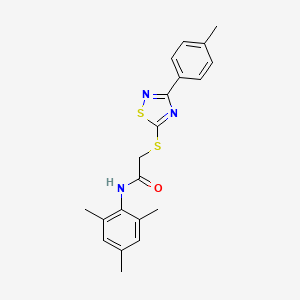


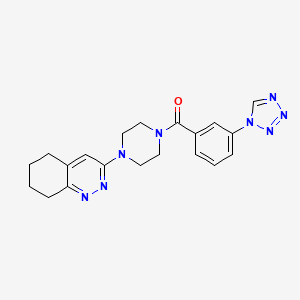
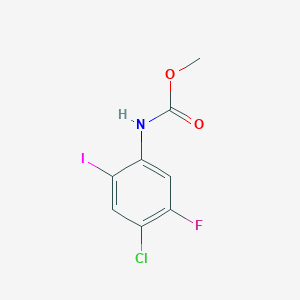
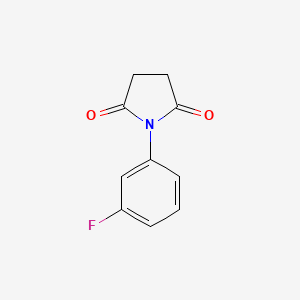
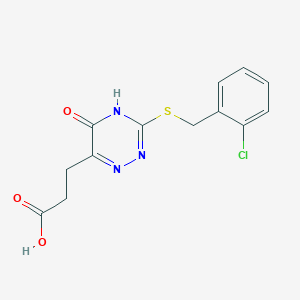
![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)

